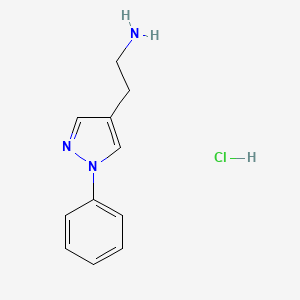

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride

Description

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride (CAS: 1185292-99-2) is a substituted ethylamine derivative featuring a phenylpyrazole moiety. The compound consists of an ethylamine backbone linked to a 1-phenyl-1H-pyrazol-4-yl group, with a hydrochloride salt enhancing its stability and solubility. The pyrazole ring contributes to π-π stacking interactions, while the ethylamine group may facilitate hydrogen bonding or ionic interactions, depending on the environment .

Properties

IUPAC Name |

2-(1-phenylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXINSJWQRZLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-phenyl-1H-pyrazol-4-ylmethanamine with ethylamine under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of advanced reactors and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Research

This compound serves as a scaffold for developing new pharmaceuticals. Its structural features suggest potential interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Preliminary studies have indicated that 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Investigations into its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus have shown promising results.

| Compound | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| 10h | Antimicrobial | P. mirabilis | 62.5 |

| 10j | Antimicrobial | A. niger | 62.5 |

These results suggest that compounds derived from the pyrazole framework can be effective against various pathogens, highlighting their potential in developing new antimicrobial agents .

Cancer Research

The compound is being explored for its role in cancer treatment, particularly regarding its effects on cell proliferation and apoptosis induction in cancer cells. The interactions of this compound with signaling pathways involved in tumor growth are under investigation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized derivatives of this compound against several bacterial strains using the well diffusion method. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Anti-inflammatory Properties

Research has shown that derivatives of this compound may possess anti-inflammatory properties by modulating inflammatory pathways in vitro. This suggests further exploration could lead to therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Key Comparisons:

Aromatic Substituents: The phenylpyrazole group in the target compound provides a larger aromatic surface area compared to the p-tolyl group in 2-(p-Tolyl)ethylamine. In contrast, dopamine HCl contains a catechol ring, which introduces redox activity but reduces stability under oxidative conditions .

Heterocyclic Influence :

- Pyrazole (target compound) and benzoxazole derivatives exhibit distinct electronic profiles. Pyrazole’s two adjacent nitrogen atoms create a dipole moment, favoring interactions with polar residues in biological targets. Benzoxazole, with an oxygen atom, may exhibit stronger hydrogen-bond acceptor properties .

Safety and Stability :

- The target compound lacks comprehensive safety assessments, unlike dopamine HCl, which has well-documented reactivity due to its catechol moiety .

- p-Tolylhydrazine HCl poses higher toxicity risks (e.g., mutagenicity) compared to ethylamine derivatives without hydrazine groups .

Synthetic Utility :

- The hydrochloride salt in the target compound improves crystallinity, facilitating purification—a feature shared with dopamine HCl but absent in neutral analogs like 2-(p-Tolyl)ethylamine .

Research Findings and Gaps

- Computational Insights: Noncovalent interaction analysis (e.g., using methods from ) could elucidate differences in binding affinities between pyrazole and benzoxazole derivatives.

- Experimental Data : Structural studies (e.g., via SHELX or Multiwfn ) are needed to compare electron density distributions and hydrogen-bonding networks.

Biological Activity

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and an ethylamine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anxiolytic properties.

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : Approximately 223.70 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacteria and fungi. Notably, compounds with similar structures have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has been evaluated for its anticancer potential, with various studies reporting its efficacy against different cancer cell lines. For instance:

- In vitro Studies : Compounds derived from the pyrazole framework have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). One study reported a mean growth inhibition percentage of 54.25% for HepG2 and 38.44% for HeLa cells .

- Mechanism of Action : Investigations into the mechanism of action revealed that some derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, including the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors .

Anxiolytic Effects

A related study on a derivative compound indicated an anxiolytic-like effect mediated through benzodiazepine and nicotinic pathways. The compound was tested using various behavioral assays, showing increased duration of sleep and altered behavior in open-field tests, suggesting potential therapeutic applications in anxiety disorders .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(1-Pyridinyl)-pyrazole | Pyrazole derivative | Strong anti-inflammatory properties |

| 4-Aminoantipyrine | Pyrazolone | Analgesic and antipyretic effects |

| 5-Methylpyrazole | Methyl-substituted pyrazole | Antifungal agent |

The unique substitution pattern of this compound may confer distinct biological activities not found in other similar compounds .

Case Studies and Research Findings

- Antimicrobial Study : A series of novel pyrazole derivatives were synthesized and tested against various bacterial strains. One compound exhibited significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting the importance of specific structural features in enhancing antimicrobial efficacy .

- Cytotoxicity Evaluation : In a detailed screening of several pyrazole derivatives, one compound showed notable cytotoxicity against multiple cancer cell lines with IC50 values indicating strong potential for further development as an anticancer agent .

- Behavioral Pharmacology : The anxiolytic-like activity was assessed through a series of behavioral tests demonstrating that the compound could significantly alter anxiety-related behaviors in rodent models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a pyrazole precursor (e.g., 1-phenyl-1H-pyrazole) with an ethylamine derivative. A base such as triethylamine is often used to neutralize HCl byproducts . Optimization includes solvent selection (e.g., dichloromethane), temperature control, and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC. For scale-up, consider fractional distillation or recrystallization for purification.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm NH₂ and aromatic C-H stretches (~3300 cm⁻¹ and ~3100 cm⁻¹, respectively) .

- NMR : ¹H NMR should resolve pyrazole ring protons (δ 7.5–8.5 ppm) and ethylamine protons (δ 2.5–3.5 ppm). ¹³C NMR verifies the phenyl and pyrazole carbons .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight.

Q. What safety protocols are essential when handling hydrochloride salts of amine derivatives?

- Methodological Answer : Use fume hoods to avoid inhalation of fine powders. Wear nitrile gloves and lab coats to prevent skin contact. Hydrochloride salts may release HCl vapor under heat; ensure proper ventilation and neutralization protocols (e.g., sodium bicarbonate traps) . Store in airtight containers with desiccants to prevent hygroscopic degradation.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Assess hygroscopicity by exposing the solid to controlled humidity (e.g., 75% RH) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies improve the synthesis and purification efficiency of this compound?

- Methodological Answer : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time). Response Surface Methodology (RSM) optimizes yield and purity. For example, a Central Composite Design (CCD) with 3–5 factors reduces experimental runs by 30–50% while identifying critical interactions .

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Perform dose-response assays to distinguish selective activity from non-specific toxicity. Compare structural analogs (e.g., methyl-substituted pyrazoles) to identify substituent effects on target binding . Use molecular docking to validate binding poses and calculate binding affinities.

Q. What computational strategies are effective in predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution) to identify transition states and energy barriers .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) to assess binding stability.

- QSAR : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. What challenges arise in crystallizing hydrochloride salts of pyrazole derivatives, and how can they be addressed?

- Methodological Answer : Hydrochloride salts often form hydrates or amorphous solids. Use slow evaporation in mixed solvents (e.g., ethanol/water) to promote crystal growth. For X-ray diffraction, optimize crystal size (0.1–0.3 mm) and employ synchrotron sources for weakly diffracting crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.